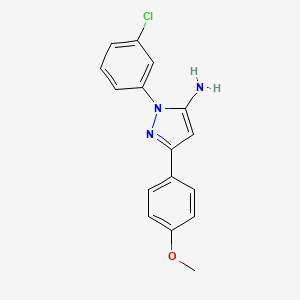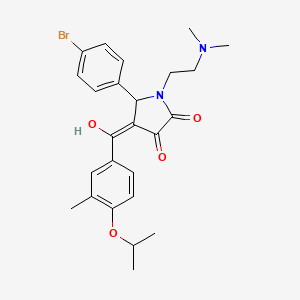![molecular formula C26H24FN3OS2 B12020439 (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-32-9](/img/structure/B12020439.png)
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure unique qui comprend un cycle thiazolidinone, une partie pyrazole et un cycle aromatique substitué par un fluor, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation de la 3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazole-4-carbaldéhyde avec la cyclohexylamine, suivie d'une cyclisation avec de la thiourée en milieu acide pour former le cycle thiazolidinone. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction à l'aide d'agents comme le borohydrure de sodium peuvent convertir le cycle thiazolidinone en son dérivé thiazolidine correspondant.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ; généralement effectuée dans des conditions anhydres.
Substitution : Nucléophiles comme les amines ou les thiols ; les réactions nécessitent souvent des catalyseurs ou des conditions de pH spécifiques.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de la thiazolidine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant la fonction enzymatique. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques.
Mécanisme D'action
The mechanism of action of (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-3-cyclohexyl-5-{[3-(3-chloro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-{[3-(3-bromo-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one
Unicité
L'unicité de (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe fluor peut améliorer sa stabilité et modifier son interaction avec les cibles biologiques par rapport à ses analogues chloro ou bromo.
Propriétés
Numéro CAS |
623940-32-9 |
|---|---|
Formule moléculaire |
C26H24FN3OS2 |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24FN3OS2/c1-17-12-13-18(14-22(17)27)24-19(16-29(28-24)20-8-4-2-5-9-20)15-23-25(31)30(26(32)33-23)21-10-6-3-7-11-21/h2,4-5,8-9,12-16,21H,3,6-7,10-11H2,1H3/b23-15- |
Clé InChI |
YJJSGNLQOOTUMF-HAHDFKILSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020362.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12020373.png)

![(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12020384.png)
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B12020390.png)
![Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate](/img/structure/B12020394.png)
![Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020410.png)
![ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B12020411.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020413.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020418.png)

